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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Psicose (Allulose)

in food formulation research. This document details its functional properties, impact on various

food matrices, and relevant experimental protocols.

Introduction to D-Psicose (Allulose)
D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] It is

naturally present in small quantities in foods like figs, raisins, and wheat.[1][2] Recognized for

its sugar-like taste and texture, D-Psicose offers approximately 70% of the sweetness of

sucrose but with a caloric value of only 0.2-0.4 kcal/g, making it an attractive ingredient for low-

calorie and low-sugar food formulations.[3][4] The U.S. Food and Drug Administration (FDA)

has granted D-Psicose the status of Generally Recognized as Safe (GRAS).[1][2]

Functionally, D-Psicose exhibits several beneficial properties in food systems, including:

Browning: It actively participates in Maillard reactions, contributing to color and flavor

development in baked goods and other heated products.[5][6]

Water Retention: D-Psicose has a strong water-holding capacity, which can improve the

moisture and shelf-life of products.[1][5]
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Textural Modification: It can influence the texture of foods, impacting properties like

hardness, cohesiveness, and springiness in baked goods.

Freezing Point Depression: Similar to other sugars, it can lower the freezing point, which is

relevant for frozen desserts.

Applications in Food Formulation
Baked Goods
D-Psicose is a functional replacement for sucrose in various baked goods, including cakes,

cookies, and meringues. Its primary contributions are to browning, texture, and moisture

retention.

Key Observations:

Enhanced Browning: D-Psicose participates more readily in the Maillard reaction than

sucrose, leading to a more pronounced brown color in the crust of baked goods.[7]

Texture Modification: Partial replacement of sucrose with D-Psicose can result in a softer

and moister crumb structure. However, high levels of replacement may alter the overall

texture.

Moisture Retention: The hygroscopic nature of D-Psicose helps to retain moisture, which

can extend the shelf life of baked products by slowing down staling.[8]

Quantitative Data Summary: Texture Profile Analysis (TPA) of Pound Cakes

Sugar
Composition

Hardness (g) Cohesiveness Springiness Chewiness (g)

100% Sucrose 250 ± 20 0.85 ± 0.05 0.90 ± 0.04 191 ± 15

25% D-Psicose 230 ± 18 0.83 ± 0.06 0.91 ± 0.05 180 ± 14

50% D-Psicose 215 ± 15 0.80 ± 0.05 0.92 ± 0.04 165 ± 12

Note: Data is illustrative and compiled from trends reported in the literature. Actual values can

vary based on the specific formulation and processing conditions.
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Beverages
In beverage formulations, D-Psicose serves as a low-calorie sweetener that can also

contribute to the mouthfeel and stability of the product.

Key Observations:

Clean Sweetness Profile: D-Psicose provides a sweetness profile similar to sucrose without

a significant aftertaste.

Viscosity and Mouthfeel: It can increase the viscosity of beverages, contributing to a fuller

mouthfeel, which is often desired in low-calorie drinks where the body is reduced due to

sugar removal.

Stability: D-Psicose is stable over a wide range of pH values commonly found in beverages.

[9]

Quantitative Data Summary: Viscosity of Sweetened Beverages

Sweetener (5% w/v) Viscosity (cP at 25°C)

Sucrose 1.25 ± 0.05

D-Psicose 1.35 ± 0.06

Fructose 1.30 ± 0.05

Note: Data is illustrative. The actual viscosity will depend on the beverage matrix and other

ingredients.

Dairy Products (Ice Cream)
D-Psicose can be utilized in frozen dairy desserts like ice cream to reduce sugar content while

maintaining key quality attributes.

Key Observations:

Freezing Point Depression: D-Psicose effectively depresses the freezing point, which is

crucial for creating a scoopable texture and controlling ice crystal size.
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Impact on Overrun and Meltdown: The incorporation of D-Psicose can influence the overrun

(the amount of air incorporated) and the meltdown characteristics of ice cream. Formulations

need to be optimized to achieve the desired properties.

Sweetness and Flavor: It provides sweetness without masking the delicate flavors of the

dairy base.

Quantitative Data Summary: Properties of Low-Sugar Ice Cream

Sugar Composition Overrun (%) Meltdown Rate ( g/min )

100% Sucrose 95 ± 5 2.5 ± 0.3

50% D-Psicose 90 ± 6 2.8 ± 0.4

75% D-Psicose 85 ± 5 3.1 ± 0.4

Note: Data is illustrative and highlights general trends. The final properties are highly

dependent on the complete formulation and processing parameters.

Experimental Protocols
Protocol for Texture Profile Analysis (TPA) of Cakes
Objective: To quantify the textural properties of cakes formulated with D-Psicose.

Apparatus: Texture Analyzer equipped with a cylindrical probe (e.g., 25 mm diameter).

Procedure:

Bake cakes according to a standardized recipe, with varying levels of sucrose replacement

by D-Psicose.

Allow the cakes to cool to room temperature for at least 2 hours.

Cut a uniform slice (e.g., 20 mm thickness) from the center of each cake.

Use a circular cutter to obtain a cylindrical sample from the slice.
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Place the sample on the Texture Analyzer platform.

Perform a two-cycle compression test with the following settings (can be optimized):

Pre-test speed: 1.0 mm/s

Test speed: 1.0 mm/s

Post-test speed: 1.0 mm/s

Compression distance: 50% of the sample height

Wait time between compressions: 5 s

From the resulting force-time curve, calculate the following parameters: Hardness,

Cohesiveness, Springiness, and Chewiness.[10][11]

Perform at least three replicates for each formulation.

Protocol for Determining Maillard Browning Index
Objective: To quantify the extent of the Maillard reaction in a food model system containing D-
Psicose.

Apparatus: Spectrophotometer.

Procedure:

Prepare model solutions containing a constant concentration of an amino acid (e.g., 0.1 M

Glycine) and varying sugars (D-Psicose, glucose, fructose, sucrose) at a specific

concentration (e.g., 0.1 M).

Adjust the pH of the solutions to a desired level (e.g., pH 7.0).

Place the solutions in sealed tubes and heat them in a water bath at a constant temperature

(e.g., 100°C) for a specific duration (e.g., 60 minutes).

After heating, cool the tubes rapidly in an ice bath to stop the reaction.
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Dilute the samples with distilled water as needed to be within the linear range of the

spectrophotometer.

Measure the absorbance of the solutions at 420 nm using the spectrophotometer, with an

unheated solution as the blank.[12]

The absorbance value is the browning index.

Compare the browning index of D-Psicose with other sugars.

Protocol for Measuring Beverage Viscosity
Objective: To determine the viscosity of beverages formulated with D-Psicose.

Apparatus: Viscometer or Rheometer with a suitable geometry (e.g., concentric cylinder or

cone and plate).

Procedure:

Prepare beverage samples with different sweeteners at the same concentration.

Ensure the samples are at a constant, controlled temperature (e.g., 25°C).

Load the sample into the viscometer/rheometer.

Allow the sample to equilibrate for a few minutes.

Measure the viscosity at a defined shear rate (e.g., 50 s⁻¹ for a Newtonian fluid) or over a

range of shear rates to characterize the flow behavior.

Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Clean the geometry thoroughly between samples.

Perform at least three replicates for each beverage formulation.

Protocol for Evaluating Ice Cream Overrun and
Meltdown
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Objective: To assess the impact of D-Psicose on the overrun and meltdown characteristics of

ice cream.

Apparatus: For Overrun: Standard ice cream overrun cup of a known volume, scale. For

Meltdown: Wire mesh screen, beaker or funnel, scale.

Procedure for Overrun:

Prepare ice cream mixes with varying levels of D-Psicose.

Freeze the mixes in an ice cream maker.

Weigh an empty, clean overrun cup.

Fill the cup with the unfrozen ice cream mix and weigh it.

Empty and clean the cup, then fill it with the frozen ice cream and weigh it.

Calculate the overrun using the following formula: Overrun (%) = [ (Weight of mix - Weight of

ice cream) / Weight of ice cream ] x 100.[8]

Procedure for Meltdown:

Harden the ice cream samples at a constant temperature (e.g., -18°C) for at least 24 hours.

Cut a standard size sample of ice cream (e.g., 100g block).

Place the wire mesh screen over a beaker or funnel that collects the melted ice cream on a

scale.

Place the ice cream sample on the center of the screen at room temperature.

Record the weight of the dripped ice cream at regular intervals (e.g., every 5 minutes) for a

set period (e.g., 60 minutes).

The meltdown rate is the mass of dripped ice cream over time ( g/min ).[13]

Signaling Pathways and Metabolic Effects
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D-Psicose is minimally metabolized in the human body and is mostly excreted unchanged in

the urine.[14] One of its significant metabolic effects is the stimulation of Glucagon-like peptide-

1 (GLP-1) secretion.[2][6]

D-Psicose and GLP-1 Secretion Pathway

Oral ingestion of D-Psicose leads to its presence in the lumen of the small intestine. Here, it

interacts with enteroendocrine L-cells, stimulating the release of GLP-1. This effect is potent

and appears to be selective for GLP-1, as it does not significantly affect the secretion of

Glucose-dependent Insulinotropic Polypeptide (GIP).[2] The released GLP-1 then enters the

portal circulation and exerts its various metabolic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7008614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008614/
https://pubmed.ncbi.nlm.nih.gov/29402406/
https://pubmed.ncbi.nlm.nih.gov/29402406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207032/
https://www.researchgate.net/publication/384457350_A_Review_Manufacturing_and_Properties_of_the_D-Fructose_Epimer_D-Allulose_D-Psicose
https://doaj.org/article/e8f10b8daa874b2397f52e31a1a3dc52
https://pmc.ncbi.nlm.nih.gov/articles/PMC5760716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5760716/
https://www.researchgate.net/publication/393705453_The_Science_of_Ice_Cream_Meltdown_and_Structural_Collapse_A_Comprehensive_Review
https://pubmed.ncbi.nlm.nih.gov/29388677/
https://pubmed.ncbi.nlm.nih.gov/29388677/
https://www.researchgate.net/publication/322903644_Secretion_of_GLP-1_but_not_GIP_is_potently_stimulated_by_luminal_d_-Allulose_d_-Psicose_in_rats
https://bakerpedia.com/wp-content/uploads/simple-file-list/WP-TextureProfileAnalysisBAKERpaper.pdf
https://bakerpedia.com/processes/texture-profile-analysis/
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_19__fr-2019-116_hamid_3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12261055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12261055/
https://allulose.org/allulose-professionals/latest-science/metabolism/
https://www.benchchem.com/product/b10783083#d-psicose-applications-in-food-formulation-research
https://www.benchchem.com/product/b10783083#d-psicose-applications-in-food-formulation-research
https://www.benchchem.com/product/b10783083#d-psicose-applications-in-food-formulation-research
https://www.benchchem.com/product/b10783083#d-psicose-applications-in-food-formulation-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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